N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
Description
N-(4-Methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one scaffold substituted with two 4-methoxyphenyl groups. Its molecular formula is C24H21N3O3S, with an average molecular mass of 431.510 g/mol and a ChemSpider ID of 4398556 . The compound exhibits a (2E)-configuration at the imino group, confirmed via NMR and mass spectrometry . Its synthesis typically involves cyclocondensation of thiourea derivatives with mercaptoacetic acid in the presence of catalysts like ZnCl2 . The 4-methoxyphenyl substituents enhance solubility and influence pharmacokinetic properties, making it a candidate for anti-inflammatory and anticancer applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-14-7-3-12(4-8-14)20-17(23)11-16-18(24)22-19(27-16)21-13-5-9-15(26-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKUAHDJSGJWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves the reaction of 4-methoxyaniline with thiazolidinone derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Thiazolidinone/Acetamide Derivatives
*Predicted based on analogs in .
- Key Structural Insights: The target compound’s dual 4-methoxyphenyl groups distinguish it from monocyclic analogs (e.g., VIe ). These groups likely enhance π-π stacking interactions in biological targets . Piperazine-containing analogs (e.g., Compound 18 ) exhibit lower melting points (~302°C vs. 155–157°C for VIe), suggesting reduced crystallinity due to flexible linkers.
Biological Activity
N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide, also known as a thiazolidinone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-inflammatory, antidiabetic, and anticancer properties.
- Molecular Formula : C19H19N3O4S
- Molar Mass : 385.44 g/mol
- CAS Number : 444713-31-9
1. Antidiabetic Activity
Thiazolidinone derivatives have been extensively studied for their antidiabetic properties. Research indicates that compounds with similar structures exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, studies have shown that derivatives of thiazolidinones can reduce blood glucose levels in diabetic models, suggesting their potential as hypoglycemic agents .
Table 1: Antidiabetic Activity of Thiazolidinone Derivatives
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 12.5 | Moderate Inhibition |
| Compound B | 8.0 | High Inhibition |
| N-(4-methoxyphenyl)-2-{(2E)-...} | 10.5 | Significant Inhibition |
2. Anti-inflammatory and Analgesic Effects
Research has demonstrated that thiazolidinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study conducted on various thiazolidinone compounds revealed that specific modifications to the molecular structure enhance anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases .
3. Anticancer Potential
The anticancer activity of thiazolidinones has been a focal point in recent studies. Compounds with the thiazolidinone scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MDA-MB-231 | 15.0 |
| Compound Y | A549 | 7.5 |
| N-(4-methoxyphenyl)-2-{(2E)-...} | HL-60 | 9.0 |
Case Studies
- Antidiabetic Study : A series of thiazolidinone derivatives were synthesized and evaluated for their hypoglycemic effects in streptozotocin-induced diabetic rats. The study found that certain compounds significantly lowered fasting blood glucose levels compared to controls .
- Cancer Research : In vitro studies on the anticancer effects of thiazolidinones demonstrated that modifications to the phenyl rings increased cytotoxicity against human leukemia cells (HL-60). The results indicated that these compounds could be developed into effective chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
